4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one
Description
Properties
IUPAC Name |
4-(chloromethyl)-3-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-18-12-7-6-10-14(17)9-4-2-3-5-13(9)19-15(10)11(12)8-16/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPJVGGQFBOFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181919 | |
| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27500-82-9 | |
| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27500-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027500829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-3-methoxy-9H-xanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Aromatic Chlorination Using NaCl / p-Toluenesulfonic Acid / N-Chlorosuccinimide (NCS)
- Method C (Aqueous media, room temperature): This eco-friendly method generates electrophilic chlorine species in situ, enabling aromatic chlorination. For 3,4-dimethoxy-1-methyl-9H-xanthen-9-one, this method yields 2-chloro-3,4-dimethoxy-1-methyl-9H-xanthen-9-one in 26% yield, with 52% unreacted starting material recovered.
- This approach is milder and more selective for aromatic chlorination compared to SOCl₂ methods.
| Compound | Substitution | Method | Yield (%) |
|---|---|---|---|
| 2-Chloro-3,4-dimethoxy-1-methyl-9H-xanthen-9-one (11) | Cl at aromatic position 2 | C | 26 |
Chlorination of 3,4,6-Trimethoxy-1-methyl-9H-xanthen-9-one Derivatives
To induce chlorination on ring B and improve reactivity, 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one is synthesized and subjected to chlorination:
- SOCl₂ Methods (A–C): Similar to previous substrates, these lead to substitution and deprotection products with chlorination at various positions, including chloromethylation and aromatic chlorination.
- NaCl / p-TsOH / NCS (Method D): Produces chlorinated derivatives with moderate recovery of starting material.
- Ecofriendly Oxidative Chlorination (Method E): Utilizes sodium halides, aqueous hydrogen peroxide, and acetic acid to generate electrophilic chlorine. This method yields mono- and dichlorinated derivatives selectively at positions 2, 5, and 7 on the aromatic ring with varying yields.
| Compound | Substituents (Positions 1,2,3,4,5,6) | Method | Yield (%) |
|---|---|---|---|
| 2-Chloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one (12) | CH₃, Cl, OCH₃, H, OCH₃, H | A, D, E | 7, 12, 14 |
| 1-(Chloromethyl)-3,4,6-trimethoxy-9H-xanthen-9-one (14) | CH₂Cl at position 1 | A, B, D | Traces - 13 |
| 3-Chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one (15) | Cl at position 3 | B, C | 5-10 |
| 3,6-Dichloro-4-methoxy-1-methyl-9H-xanthen-9-one (16) | Cl at positions 3 and 6 | C | 6 |
| 2,7-Dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one (18) | Cl at positions 2 and 7 | E | traces |
Synthetic Route Summary
The preparation of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one typically involves:
- Synthesis of methoxy-substituted xanthen-9-one precursors via Friedel–Crafts acylation and cyclization steps.
- Selective chlorination of methyl groups to chloromethyl groups using thionyl chloride under controlled conditions.
- Aromatic chlorination using electrophilic chlorinating agents generated in situ (e.g., NaCl/p-TsOH/NCS or sodium halides with H₂O₂/AcOH) to introduce chlorine atoms at desired positions on the aromatic rings.
- Purification and isolation of the target compound, typically yielding moderate to low yields depending on conditions and substitution patterns.
Research Findings and Optimization Notes
- The use of thionyl chloride favors chloromethylation but can lead to side reactions such as demethylation and substitution, especially in the presence of moisture.
- Aromatic chlorination is more efficiently achieved under mild, aqueous, and eco-friendly conditions using NaCl/p-TsOH/NCS or sodium halides with hydrogen peroxide and acetic acid.
- Reaction temperature and time critically influence product distribution, with higher temperatures often leading to decomposition.
- Selectivity for chlorination positions depends on the substitution pattern of the starting xanthen-9-one derivative; additional methoxy groups can direct chlorination to specific aromatic carbons.
- The combination of these methods allows the synthesis of a library of chlorinated xanthen-9-one derivatives, including the target this compound, which is valuable for biological activity screening.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Analytical Applications
HPLC Analysis
One of the primary applications of 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one is in analytical chemistry, specifically for its separation and analysis using High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated on a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .
Biological Applications
Antimicrobial Activity
Research has indicated that derivatives of xanthenes, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest that xanthone derivatives could serve as potential candidates for developing new antimicrobial agents .
Fluorescent Dyes
Another notable application is in the field of biochemistry where derivatives of this compound are utilized as fluorescent dyes. For instance, 9H-Xanthene-3,6-diamine with a chloromethyl group is recognized for its orange fluorescence and is used to stain mitochondria in live cells. This property makes it valuable for cellular imaging and tracking biological processes in real-time .
Therapeutic Potential
Antifungal Properties
In addition to antibacterial activity, xanthone derivatives have been studied for their antifungal properties. Compounds structurally related to this compound have shown fungistatic and fungicidal effects against dermatophytes such as Trichophyton rubrum. The potential synergy with existing antifungal treatments like fluconazole further enhances their therapeutic promise .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| PMC6222623 | Demonstrated antibacterial activity against E. faecalis and S. aureus | Antimicrobial agent development |
| AxisPharm | Utilized as a fluorescent dye for mitochondrial staining | Cellular imaging |
| SIELC Technologies | Effective separation using HPLC methods | Analytical chemistry and pharmacokinetics |
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorescence allows it to bind to target molecules, enabling visualization and tracking of biological processes. The exact molecular targets and pathways depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Xanthone Derivatives
Key Observations:
- Reactivity : The chloromethyl group in the target compound enables facile nucleophilic substitutions, making it a versatile intermediate for further derivatization . In contrast, bromoalkyl or hydroxyethyl substituents (e.g., compounds from ) prioritize coupling or solubility, respectively.
- Lipophilicity : Multimethoxy derivatives (e.g., 1-(chloromethyl)-3,4,6-trimethoxy-9H-xanthen-9-one) exhibit higher logP values compared to the target compound due to increased alkylation .
- Electronic Effects: Nitro-substituted analogs (e.g., 4-(Diethylamino)methyl-3-nitro-9H-xanthen-9-one) show altered redox behavior, which may influence antioxidant or photophysical properties .
Table 2: Functional Comparisons
Key Insights:
- Chlorine Impact : Chlorine atoms (as in the target compound) are associated with enhanced antimicrobial activity due to improved membrane penetration .
- Methoxy vs.
Physicochemical Properties
Table 3: Solubility and Stability
Biological Activity
4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential cytotoxic effects.
This compound is characterized by the following chemical structure:
- Molecular Formula: C₁₃H₉ClO₂
- Molecular Weight: 240.66 g/mol
- CAS Number: 3015382
Antimicrobial Activity
Research indicates that xanthones, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted that chlorinated xanthones demonstrated promising antibacterial activity against various strains of bacteria, including Enterococcus faecalis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Xanthone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. faecalis | Not specified |
| 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one | S. aureus | MIC = 4–8 µg/mL |
| 2,7-Dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one | T. rubrum | MIC = 4–8 µg/mL |
These findings suggest that modifications in the xanthone structure can enhance their antimicrobial efficacy.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of chlorinated xanthones have been investigated in various cancer cell lines. For instance, studies have shown that certain xanthone derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The compound's structure allows it to interact with cellular components, potentially disrupting normal cellular functions.
Case Study: Cytotoxic Effects
In a study examining the cytotoxicity of various xanthone derivatives, it was found that compounds with a chloromethyl group exhibited enhanced activity against human cancer cell lines compared to their non-chlorinated counterparts. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cell death .
The biological activity of this compound is hypothesized to stem from its ability to:
- Inhibit DNA Synthesis: By intercalating into DNA strands.
- Generate Reactive Oxygen Species: Leading to oxidative stress and subsequent apoptosis.
- Disrupt Cellular Membranes: Affecting bacterial cell integrity.
Q & A
Q. What are the optimal synthetic routes for 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one, and how can intermediates be validated?
Methodological Answer: The synthesis of xanthenone derivatives typically involves stepwise redox cycling and functional group modifications. For example, a related compound, 3,6-Bis(dimethylamino)-9H-xanthen-9-one, is synthesized via iterative oxidation and reduction steps using reagents like iodine (I₂), sodium cyanoborohydride (NaCNBH₃), and formaldehyde (HCHO) in glacial acetic acid . Key intermediates should be validated using thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS). For chloromethyl derivatives, nucleophilic substitution reactions (e.g., using chloromethylating agents like chloromethyl pivalate ) under anhydrous conditions are critical.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Analyze chemical shifts for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and methoxy protons (δ ~3.8–4.0 ppm). Compare with structurally similar compounds, such as 3,6-dimethoxy-9H-xanthen-9-one, where methoxy groups resonate at δ 3.85 ppm .
- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the xanthenone core. Absence of OH stretches confirms successful methylation .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer: Crystallographic discrepancies often arise from disordered chloromethyl groups or solvent inclusion. To address this:
- Use SHELXL for refinement, employing constraints for disordered atoms and applying TWIN/BASF commands for twinned crystals .
- Validate hydrogen atom positions via ORTEP-3 graphical analysis, ensuring thermal ellipsoids align with expected bond lengths (e.g., C-Cl: ~1.76 Å) .
- Cross-reference with related structures, such as 12-(4-Chlorophenyl)-9,9-dimethyl-9,10-dihydro-8H-benzo[a]xanthen-11(12H)-one, where R-factors < 0.05 indicate high precision .
Q. What role do hydrogen-bonding networks play in the molecular packing of this compound?
Methodological Answer: Hydrogen bonding governs crystal packing and stability. For xanthenones:
- Analyze C-H⋯O interactions between methoxy oxygen and aromatic protons using graph-set notation (e.g., S(6) motifs) .
- Compare with 9-(2-Methoxyphenyl)-9H-xanthen-9-ol, where O-H⋯O bonds (2.65 Å) stabilize layered structures .
- Employ Hirshfeld surface analysis to quantify intermolecular contacts, particularly Cl⋯Cl interactions (~3.5 Å), which may dominate in halogenated derivatives .
Q. How does redox cycling influence the stability of this compound in aqueous environments?
Methodological Answer:
- Perform cyclic voltammetry (CV) in buffered solutions (pH 7–9) to identify redox peaks. For example, pyronin Y (a xanthene analog) shows reversible oxidation at +0.8 V (vs. Ag/AgCl) .
- Monitor degradation via LC-MS under oxidative conditions (e.g., H₂O₂/UV light), targeting demethylation or chloride hydrolysis products.
- Compare with 3,6-Bis(dimethylamino)-9H-xanthen-9-one, where dimethylamino groups enhance redox stability via electron-donating effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
